molecular formula C16H16BrNO3 B405777 N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine

N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine

Cat. No.: B405777
M. Wt: 350.21g/mol
InChI Key: OCPJHQWEAQTFPI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine is a complex organic compound that features a benzo[1,3]dioxole ring system, a bromine atom, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine typically involves multi-step organic reactionsThe final step involves the formation of the amine group via reductive amination or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(1,3-benzodioxol-5-ylmethyl)(5-bromo-2-methoxyphenyl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C16H16BrNO3

Molecular Weight

350.21g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(5-bromo-2-methoxyphenyl)methyl]methanamine

InChI

InChI=1S/C16H16BrNO3/c1-19-14-5-3-13(17)7-12(14)9-18-8-11-2-4-15-16(6-11)21-10-20-15/h2-7,18H,8-10H2,1H3

InChI Key

OCPJHQWEAQTFPI-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CNCC2=CC3=C(C=C2)OCO3

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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